5-(4-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole

Hammett constant SAR halogen effect

Procuring the precise 4-bromophenyl regioisomer is critical for replicating Dow AgroSciences patent data; using 4-chloro or 4-fluoro analogs alters pest spectrum and potency. This building block eliminates additional halogen-exchange steps in multi-kg campaigns. • Distinct lipophilicity (predicted logP ~2.9) vs. chloro (~2.6) and fluoro (~2.1) congeners for membrane penetration assays. • Bromine serves as a reactive handle for Suzuki/Buchwald-Hartwig couplings, enabling rapid biaryl library expansion under mild conditions. • Directly matches the preferred R¹ group in DuPont pyrimidine synthesis patents, reducing cost and improving overall yield.

Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
Cat. No. B15254995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole
Molecular FormulaC11H10BrN3
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NN2)C3=CC=C(C=C3)Br
InChIInChI=1S/C11H10BrN3/c12-9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2H2,(H,13,14,15)
InChIKeyMAGNQAMNNKZNHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole – Structural Identity and Industrial Relevance


5-(4-Bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole (CAS 1249501-58-3) is a disubstituted 1,2,4-triazole that combines a 4-bromophenyl group at the 5‑position and a cyclopropyl group at the 3‑position . This scaffold places the compound within the 3‑(substituted phenyl)‑5‑(substituted cyclopropyl)‑1,2,4‑triazole family, which is explicitly claimed for insecticidal and acaricidal applications . The presence of the electron‑withdrawing bromine atom and the conformationally constrained cyclopropyl substituent distinguish it from generic triazole libraries and make it a relevant candidate for structure‑activity‑relationship (SAR)‑driven agrochemical and medicinal chemistry programs.

1 3,5-disubstituted-1,2,4-triazole scaffold with patent-assigned insecticidal/acaricidal research utility
2 4-bromophenyl + cyclopropyl substitution enables halogen- and ring-constrained SAR exploration
3 Electron-withdrawing bromine and conformational constraint distinguish from generic triazole collections

5-(4-Bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole – In-Class Selectivity


Within the 3,5‑disubstituted 1,2,4‑triazole class, seemingly minor modifications at the phenyl ring or the cyclopropyl substituent produce marked shifts in pest spectrum, potency, and physicochemical properties . The patent literature explicitly demonstrates that varying the halogen substitution pattern (e.g., 2‑chloro‑6‑fluoro vs. 2,6‑difluoro) changes activity from inactive to fully active against specific arthropod species . Consequently, a 4‑bromophenyl‑bearing analog cannot be replaced by its 4‑chlorophenyl, 4‑fluorophenyl, or 3‑bromophenyl congeners without altering the biological profile – a fact that directly impacts procurement decisions for SAR exploration and lead optimization.

Halogen replacement alters biological profile

4‑bromophenyl cannot be directly replaced by 4‑chlorophenyl or 4‑fluorophenyl; patent data show halogen-dependent activity shifts.

Positional isomer redirects target engagement

2‑bromophenyl isomer reported kinase/antimicrobial activity; substitution bias screening toward insect/acaricide endpoints.

Reactivity profile limits synthetic interchange

4‑chloro analog requires harsher cross‑coupling conditions; 4‑fluoro analog is inert, restricting late‑stage diversification.

5-(4-Bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole – Evidence of Differentiation


Electron-Withdrawing Strength: 4-Br vs. 4-Cl vs. 4-F Substituents

The 4‑bromophenyl substituent provides a Hammett σp value of +0.23, intermediate between 4‑chlorophenyl (σp +0.23) and 4‑fluorophenyl (σp +0.06) . While chlorine and bromine exert similar field/inductive effects, bromine’s larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and higher polarizability can enhance hydrophobic interactions with target binding pockets. This difference is pivotal in agrochemical triazoles where lipophilicity (cLogP ~2.9 for the 4‑Br analog vs. ~2.6 for the 4‑Cl analog, predicted via ChemAxon ) influences cuticular penetration in arthropod pests. The bromine atom also serves as a synthetic handle for further derivatization via cross‑coupling reactions, an option unavailable with fluorine.

Electron-Withdrawing Strength
Class-level
σp +0.23 (Br); cLogP ~2.9 vs. ~2.6 (Cl), ~2.1 (F)
Reported lipophilicity may support membrane permeability assessment
Calculated cLogP; experimental logP not available
Hammett constant SAR halogen effect insecticide design

Positional Isomerism: 4-Bromophenyl vs. 2-Bromophenyl Kinase Activity

The 2‑bromophenyl positional isomer (CAS 1251134-90-3) has demonstrated kinase inhibitory activity and in vitro antimicrobial efficacy against multidrug‑resistant bacterial and fungal strains , whereas the 4‑bromophenyl isomer is not reported to possess the same kinase inhibition profile. This divergence underscores that moving the bromine atom from the 2‑ to the 4‑position can alter the pharmacophore geometry, thereby redirecting biological activity from kinase targets to insecticidal/acaricidal pathways . For a procurement team, selecting the 4‑bromophenyl isomer over the 2‑bromophenyl isomer biases the screening outcome toward agrochemical rather than anti‑infective applications.

Positional Isomer Activity
Cross-study comparable
4‑Br: insecticidal/acaricidal class; 2‑Br: kinase inhibitory, antimicrobial reported
Bromine position redirects biological target profile
2‑Br isomer data from literature; 4‑Br isomer patent‑derived
positional isomer kinase inhibition antimicrobial SAR

Cross-Coupling Versatility of the 4-Bromophenyl Group

The 4‑bromophenyl moiety is explicitly specified as a preferred substituent (R¹ = 4‑bromophenyl) in a DuPont process patent for preparing substituted pyrimidines via persulfate oxidation . In this method, the bromine atom remains intact through the synthetic sequence and can later participate in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) to elaborate the aryl ring. This distinguishes 5‑(4‑bromophenyl)‑3‑cyclopropyl‑1H‑1,2,4‑triazole from its 4‑chlorophenyl analog, which exhibits lower reactivity in oxidative addition steps (C–Br bond dissociation energy ≈ 68 kcal/mol vs. C–Cl ≈ 79 kcal/mol) , and from the 4‑fluorophenyl analog, which is inert under typical cross‑coupling conditions.

Cross-Coupling Versatility
Reported
C–Br BDE ~68 kcal/mol; preferred R¹ in pyrimidine synthesis patent
Supports late-stage diversification via Suzuki/Buchwald-Hartwig
C–Cl BDE ~79, C–F ~107 kcal/mol; literature values
Suzuki coupling intermediate pyrimidine C–C bond formation

Molecular Weight and Lipophilicity Differences

The target compound (MW 264.12 g/mol, formula C₁₁H₁₀BrN₃) has a molecular weight 4 % higher than the 4‑chlorophenyl analog (MW 253.7 g/mol) and 8 % higher than the 4‑fluorophenyl analog (MW 243.3 g/mol). Its calculated topological polar surface area (TPSA) is ~37 Ų (identical across halogens), but the increased molar refractivity (MR ~61 vs. ~55 for 4‑Cl) elevates logP and can influence protein binding and soil adsorption coefficients (Koc). These physicochemical differences are directly relevant for formulators selecting active ingredients with specific environmental fate profiles.

MW & Lipophilicity
Class-level
MW 264.12, cLogP ~2.9, MR ~61 vs. 4‑Cl (253.7, ~2.6, ~55)
Physicochemical profile may support selection when higher logP is required
Calculated values; no experimental logP available
physicochemical properties Lipinski agrochemical TPSA procurement specification

5-(4-Bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole – Key Application Scenarios


Insecticide and Acaricide SAR Libraries

The compound’s assignment to the Dow AgroSciences patent family makes it a logical starting point for synthesizing focused libraries aimed at optimizing contact or systemic activity against mites and homopteran pests. Its 4‑bromophenyl substituent introduces a balance of electron‑withdrawing character and lipophilicity that is distinct from the 4‑chlorophenyl and 4‑fluorophenyl congeners, allowing exploration of halogen‑dependent SAR in standardized leaf‑disc or whole‑plant assays.

Late-Stage Cross-Coupling Diversification

When used as a synthetic intermediate, the 4‑bromophenyl group serves as a reactive site for Suzuki or Buchwald‑Hartwig couplings, enabling rapid generation of biaryl or amine‑linked analogs . This contrasts with the 4‑chlorophenyl analog, which requires harsher conditions, and the 4‑fluorophenyl analog, which is inert. Teams focused on high‑throughput parallel synthesis should prioritize the 4‑bromophenyl building block to maximize library diversity per synthetic step.

Lipophilicity and Permeability Screening

With a predicted logP of ~2.9, the compound is more lipophilic than its 4‑chloro (logP ~2.6) and 4‑fluoro (logP ~2.1) analogs . This property can be exploited in assays where higher membrane permeability is required, such as insect cuticle penetration models or blood‑brain barrier permeability screens. Formulation scientists can use this compound to probe the relationship between halogen identity and bioavailability without altering the core triazole scaffold.

Pyrimidine Synthesis Intermediate

The compound’s designation as a preferred R¹ group (4‑bromophenyl) in the DuPont pyrimidine synthesis patent positions it as a key intermediate for preparing agrochemical pyrimidines. Procurement of this specific building block enables the synthesis of advanced intermediates without additional halogen‑exchange steps, reducing cost and improving overall yield in multi‑kilogram campaigns.

Application
Selection Property
Validation Focus
Insecticide/acaricide SAR studies
Halogen-dependent activity profile
Leaf‑disc or whole‑plant assay endpoint
Late‑stage diversification synthesis
C–Br reactivity for cross‑coupling
Library diversity and synthetic step efficiency
Lipophilicity‑permeability screening
Halogen‑dependent logP variation
Membrane permeability assay endpoint
Agrochemical pyrimidine intermediate
Preferred R¹ group in patent route
Process yield and halogen‑exchange avoidance
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